molecular formula C5H7N3S B13713208 3-(Methylthio)pyrazin-2-amine

3-(Methylthio)pyrazin-2-amine

Cat. No.: B13713208
M. Wt: 141.20 g/mol
InChI Key: CELQRIQXLPRVDP-UHFFFAOYSA-N
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Description

3-(Methylthio)pyrazin-2-amine is an organic compound with the molecular formula C5H7N3S It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(Methylthio)pyrazin-2-amine involves the reaction of 3-chloropyrazin-2-amine with sodium methanethiolate in a solvent mixture of dimethylformamide (DMF) and ethanol. The reaction typically proceeds under reflux conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Substitution: The amino group can participate in nucleophilic substitution reactions, particularly in the presence of electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the methylthio group can yield 3-(Methylsulfinyl)pyrazin-2-amine or 3-(Methylsulfonyl)pyrazin-2-amine.

    Substitution: Substitution reactions can produce various N-substituted derivatives of this compound.

Scientific Research Applications

3-(Methylthio)pyrazin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic electronic materials.

    Biological Studies: It is used in the study of enzyme inhibitors and other biologically relevant interactions.

Mechanism of Action

The mechanism of action of 3-(Methylthio)pyrazin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    Pyrazin-2-amine: Lacks the methylthio group, making it less hydrophobic and potentially altering its biological activity.

    3-(Methylsulfinyl)pyrazin-2-amine: An oxidized form of 3-(Methylthio)pyrazin-2-amine with different electronic properties.

    3-(Methylsulfonyl)pyrazin-2-amine: Another oxidized derivative with distinct chemical and physical properties.

Uniqueness

This compound is unique due to the presence of the methylthio group, which imparts specific electronic and steric characteristics. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C5H7N3S

Molecular Weight

141.20 g/mol

IUPAC Name

3-methylsulfanylpyrazin-2-amine

InChI

InChI=1S/C5H7N3S/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3,(H2,6,7)

InChI Key

CELQRIQXLPRVDP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CN=C1N

Origin of Product

United States

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